10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the class of cyclodecadiynes, which are known for their intriguing properties due to the presence of multiple triple bonds in a cyclic structure. The molecular formula for this compound is C15H12, and it has a significant molecular weight of approximately 204.26 g/mol.
The compound can be sourced from various chemical suppliers and is classified under organic compounds with notable applications in organic synthesis and material science. Its structure includes a naphthyl group, which contributes to its aromatic characteristics, making it a subject of interest in both synthetic and theoretical chemistry.
The synthesis of 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol typically involves several steps that may include the formation of the cyclodecadiyne framework followed by functionalization to introduce the naphthyl group.
The molecular structure of 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol features a bicyclic system with two triple bonds located at positions 2 and 8 of the cyclodecadiyne ring. The E configuration indicates that the naphthyl group is positioned trans to the hydroxyl group on the cyclodecadiyne framework.
C1=CC=C(C=C1)C(=C=C=C2C=CC=C(C2)O)C=C
.10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol can undergo various chemical reactions typical of alkynes and alcohols:
Common reagents used in these reactions include:
The specific conditions for each reaction depend on desired outcomes and must be carefully controlled to avoid unwanted side reactions.
The mechanism of action for 10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol involves its reactivity due to the presence of multiple unsaturated bonds and functional groups.
Data on specific pathways would require detailed kinetic studies and mechanistic investigations under controlled laboratory conditions.
10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol has potential applications in various scientific domains:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: